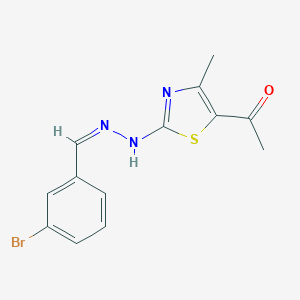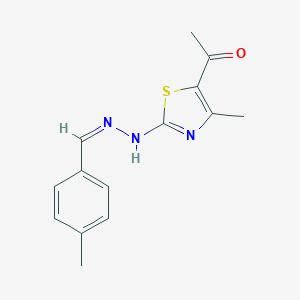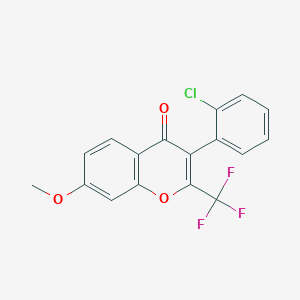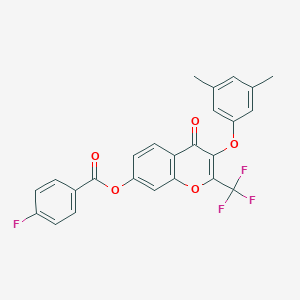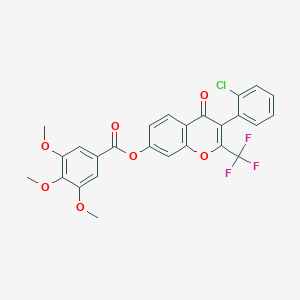![molecular formula C24H20O4 B380859 3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one CAS No. 329224-97-7](/img/structure/B380859.png)
3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one, commonly known as Methoxyflavone, is a natural flavone found in various plants. Methoxyflavone has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of Methoxyflavone varies depending on the field of research. In cancer research, Methoxyflavone induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt pathway. In inflammation research, Methoxyflavone reduces inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methoxyflavone protects neurons from oxidative stress by activating the Nrf2 pathway and reducing neuroinflammation by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
Methoxyflavone has been shown to have various biochemical and physiological effects. In cancer research, Methoxyflavone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, Methoxyflavone reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methoxyflavone protects neurons from oxidative stress and reduces neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Methoxyflavone has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It has been shown to have low toxicity and is well-tolerated in animal studies. However, Methoxyflavone also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
For Methoxyflavone research include studying its effectiveness in combination with other anti-cancer agents, in chronic inflammatory disease models, and in animal models of Alzheimer's disease.
Synthesemethoden
Methoxyflavone can be synthesized from 2'-hydroxyacetophenone and 4-methylphenylboronic acid using Suzuki-Miyaura cross-coupling reaction. The reaction is catalyzed by palladium and takes place in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide.
Wissenschaftliche Forschungsanwendungen
Methoxyflavone has been studied for its potential therapeutic properties in various fields of research. In cancer research, Methoxyflavone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, Methoxyflavone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methoxyflavone has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-16-7-9-17(10-8-16)14-27-18-11-12-20-23(13-18)28-15-21(24(20)25)19-5-3-4-6-22(19)26-2/h3-13,15H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGANOWZGXKXRGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(E)-[[2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate](/img/structure/B380776.png)
![N-cyclopentyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B380777.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380779.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B380780.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B380783.png)
![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide](/img/structure/B380785.png)

![5-[(2,4-dichlorophenyl)methyl]-2-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B380789.png)
